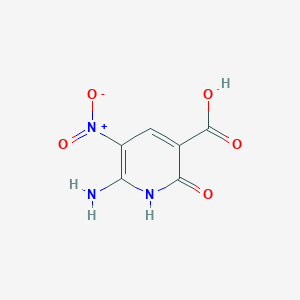
6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with amino, hydroxy, nitro, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of concentrated nitric acid for nitration and ammonia or an amine for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-amino-2-oxo-5-nitropyridine-3-carboxylic acid.
Reduction: Formation of 6-amino-2-hydroxy-5-aminopyridine-3-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-nitropyridine-3-carboxylic acid: Similar structure but lacks the amino group.
2-Amino-5-nitropyridine: Similar structure but lacks the hydroxy and carboxylic acid groups.
3-Pyridinecarboxylic acid, 6-hydroxy-: Similar structure but lacks the nitro and amino groups.
Uniqueness
6-Amino-2-hydroxy-5-nitropyridine-3-carboxylic acid is unique due to the presence of all four functional groups (amino, hydroxy, nitro, and carboxylic acid) on the pyridine ring
Properties
Molecular Formula |
C6H5N3O5 |
|---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
6-amino-5-nitro-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5N3O5/c7-4-3(9(13)14)1-2(6(11)12)5(10)8-4/h1H,(H,11,12)(H3,7,8,10) |
InChI Key |
KUDVMWJEBXXYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















